molecular formula C15H10BrNO B1681158 2H-Indol-2-one, 3-[(4-bromophenyl)methylene]-1,3-dihydro- CAS No. 76086-99-2

2H-Indol-2-one, 3-[(4-bromophenyl)methylene]-1,3-dihydro-

Cat. No. B1681158
CAS RN: 76086-99-2
M. Wt: 300.15 g/mol
InChI Key: INAOSTJXLBNFMV-LCYFTJDESA-N
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Description

“2H-Indol-2-one, 3-[(4-bromophenyl)methylene]-1,3-dihydro-” is a chemical compound that belongs to the class of organic compounds known as indolones . Indolones are compounds containing an indole moiety, which consists of a pyrrole ring fused to a ketone. This particular compound has a bromophenyl group attached to it .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, thiamine hydrochloride has been used as a recyclable organocatalyst for the synthesis of bis(indolyl)methanes, tris(indolyl)methanes, and 3,3-di(indol-3-yl)indolin-2-ones .


Molecular Structure Analysis

The molecular structure of “2H-Indol-2-one, 3-[(4-bromophenyl)methylene]-1,3-dihydro-” is characterized by a three-carbon α, β-unsaturated carbonyl group connecting two aromatic or heteroaromatic rings . The molecular weight of a similar compound, 2H-Indol-2-one, 1,3-dihydro-, is 133.1473 .

Scientific Research Applications

Organic Synthesis Applications

One study demonstrates the regioselective formation of spirocyclic 4-{2'-benzo(2',3'-dihydro)furo}-9-methyl-2,3,9-trihydrothiopyrano[2,3-b]indoles through aryl radical cyclization and rearrangement of 4-(2'-Bromoaryloxymethylene)-9-methyl-2,3,9-trihydrothiopyrano[2,3-b]indoles. This process yields the spirocyclic compounds in excellent yield (75-80%) via a series of cyclization and ring-opening reactions (Majumdar & Alam, 2006).

Material Science Applications

In material science, the synthesis and X-ray crystallographic analysis of quinazolinone cholecystokinin/gastrin receptor ligands, including compounds with an indole moiety such as 2-[2-(5-bromo-1H-indol-3-yl)ethyl]-3-[3-(1-methylethoxy)phenyl]-4(3H)-quinazolinone, highlight the potential use of indole derivatives in developing new materials with specific biological activities. This research provides insight into the conformational preferences and spatial relationships between indole and quinazolinone rings, contributing to the understanding of receptor-ligand interactions (Yu et al., 1992).

Photophysical Studies

The photophysical properties of indole derivatives have been extensively studied, indicating their potential as fluorescent probes. For instance, methyl 3-methyl-1H-dibenzo[e,g]indole-2-carboxylate and related compounds show significant spectral changes in fluorescence emission upon fluoride ion addition, highlighting their selectivity and potential applications in sensing technologies (Pereira et al., 2010).

properties

IUPAC Name

3-[(4-bromophenyl)methylidene]-1H-indol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10BrNO/c16-11-7-5-10(6-8-11)9-13-12-3-1-2-4-14(12)17-15(13)18/h1-9H,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INAOSTJXLBNFMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC3=CC=C(C=C3)Br)C(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40359448
Record name 2H-Indol-2-one, 3-[(4-bromophenyl)methylene]-1,3-dihydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40359448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2H-Indol-2-one, 3-[(4-bromophenyl)methylene]-1,3-dihydro-

CAS RN

76086-99-2
Record name 2H-Indol-2-one, 3-[(4-bromophenyl)methylene]-1,3-dihydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40359448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2H-Indol-2-one, 3-[(4-bromophenyl)methylene]-1,3-dihydro-
Reactant of Route 2
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2H-Indol-2-one, 3-[(4-bromophenyl)methylene]-1,3-dihydro-

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